molecular formula C11H16ClN3 B13257885 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine

Cat. No.: B13257885
M. Wt: 225.72 g/mol
InChI Key: DDQADYHDLMWENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

Uniqueness

6-Chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds .

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H16ClN3/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3

InChI Key

DDQADYHDLMWENR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.